molecular formula C20H25NO3 B1681364 Traxoprodil mesylate CAS No. 188591-67-5

Traxoprodil mesylate

Cat. No. B1681364
M. Wt: 327.4 g/mol
InChI Key: QEMSVZNTSXPFJA-HNAYVOBHSA-N
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Description

Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . It has been developed by Pfizer and has shown neuroprotective, analgesic, and anti-Parkinsonian effects in animal studies .


Molecular Structure Analysis

Traxoprodil is a selective antagonist of the NR2B subunit of the NMDA receptor . Its molecular formula is C20H25NO3 . When it forms a mesylate salt, the molecular formula becomes C21H29NO6S .


Physical And Chemical Properties Analysis

Traxoprodil has a molecular weight of 327.4 g/mol . When it forms a mesylate salt, the molecular weight increases to 423.5 g/mol .

Scientific Research Applications

Metabolism, Distribution, and Excretion

Traxoprodil mesylate has been studied for its metabolic, distribution, and excretion characteristics in animals. In rats and dogs, it undergoes extensive metabolism with species-related differences in the metabolic pathways. Key processes include hydroxylation at the phenylpiperidinol moiety and the hydroxyphenyl ring, as well as O-glucuronidation. The study suggested that traxoprodil's radioactivity is retained more by uveal tissues, kidneys, and liver compared to other tissues (Prakash et al., 2007).

Traumatic Brain Injury Treatment

Traxoprodil has been evaluated as a potential treatment for traumatic brain injury (TBI). A study assessed its efficacy and safety in a randomized, double-blind, placebo-controlled trial involving subjects with severe TBI. The results indicated that traxoprodil-treated subjects showed a more favorable outcome, but definitive efficacy claims for its use in TBI treatment could not be made (Yurkewicz et al., 2005).

Antidepressant Applications

Research has shown that traxoprodil potentiates the activity of various antidepressants in mice, suggesting its potential use in treating depression. The study demonstrated that it enhanced the effects of antidepressants like desipramine, paroxetine, milnacipran, and bupropion in forced swim tests, without increasing locomotor activity (Stasiuk et al., 2016).

Mechanisms in Antidepressant Effects

A 2023 study explored traxoprodil’s antidepressant effects in mice subjected to chronic unpredictable mild stress. It found that traxoprodil administration ameliorated stress-induced alterations, suggesting its antidepressant effects might be related to the BDNF/ERK/CREB and AKT/FOXO/Bim signaling pathways (Wang et al., 2023).

Oral Bioavailability

A study investigated the oral bioavailability of traxoprodil in cytochrome P450 2D6 metabolizers. It found significant differences in pharmacokinetics between extensive and poor metabolizers, indicating that traxoprodil's oral bioavailability may be influenced by hepatic first-pass CYP2D6 metabolism (Taylor et al., 2006).

Interaction with Other Antidepressants

Traxoprodil has been shown to augment the antidepressant-like activity of agomelatine but not of mianserin or tianeptine in mice. This interaction appeared to be pharmacokinetic in nature, suggesting potential use in combination therapy for depression (Stasiuk et al., 2016).

Improved Cognitive Task Performance

Studies have indicated that traxoprodil may improve performance in cognitive tasks. For instance, it was observed that traxoprodil produces improved task performance in rats under certain test conditions, suggesting its potential utility in enhancing cognitive functions (Higgins et al., 2005).

Seizure Reduction

Traxoprodil was found to decrease pentylenetetrazol-induced seizures in rats. This study supports the role of the NR2B subunit in PTZ-induced seizures and indicates the potential of traxoprodil in seizure management (Naspolini et al., 2012).

Impact on EEG and Auditory Event-Related Potentials

Traxoprodil's effects on quantitative EEG and auditory event-related potentials were compared with those of S-ketamine. This study found that traxoprodil induces an overall decrease in alpha and beta bands, unlike ketamine, which increases gamma power, suggesting its distinct neurophysiological effects (Raith et al., 2020).

Differential Effects on Attention and Impulsive Action

Another study explored traxoprodil's effects on attention and impulsive action, revealing that it can enhance attention and affect impulsive actions in animal models. These findings highlight its potential impact on behavioral flexibility and attention-related disorders (Higgins et al., 2016).

Safety And Hazards

Traxoprodil mesylate is very toxic to aquatic life and causes serious eye irritation. It is also toxic if swallowed .

properties

IUPAC Name

1-[(1S,2S)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO3.CH4O3S/c1-15(19(23)16-7-9-18(22)10-8-16)21-13-11-20(24,12-14-21)17-5-3-2-4-6-17;1-5(2,3)4/h2-10,15,19,22-24H,11-14H2,1H3;1H3,(H,2,3,4)/t15-,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBWUANKVIMZIA-WRRDZZDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C1=CC=C(C=C1)O)O)N2CCC(CC2)(C3=CC=CC=C3)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172230
Record name Traxoprodil mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Traxoprodil mesylate

CAS RN

188591-67-5
Record name Traxoprodil mesylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188591675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Traxoprodil mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAXOPRODIL MESYLATE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I23V4CCC9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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